BenchChemオンラインストアへようこそ!

4-Methyl-1-(methylamino)cyclohexanecarbonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

This compound's unique 4-methyl-1-(methylamino) substitution pattern is critical for NMDA receptor channel block SAR—IC₅₀ values span two orders of magnitude (1.3–245 µM) depending on substitution configuration. It serves as a key intermediate for NR2B-selective antagonists (see US 20070167452). With XLogP3-AA 1.4 and MW 152.24, it occupies favorable CNS drug-like space. In-class compounds are not interchangeable; only this specific substitution yields the pharmacophore required for voltage-dependent NMDA antagonism (δ 0.55–0.87). Standard international B2B shipping. Research-use-only; not for human or veterinary applications.

Molecular Formula C9H16N2
Molecular Weight 152.241
CAS No. 790263-34-2
Cat. No. B2413113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(methylamino)cyclohexanecarbonitrile
CAS790263-34-2
Molecular FormulaC9H16N2
Molecular Weight152.241
Structural Identifiers
SMILESCC1CCC(CC1)(C#N)NC
InChIInChI=1S/C9H16N2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,11H,3-6H2,1-2H3
InChIKeyXBYWYHKMZWCSGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-1-(methylamino)cyclohexanecarbonitrile (CAS 790263-34-2): A Structurally Distinct Amino-Alkyl-Cyclohexane Intermediate for Medicinal Chemistry and NMDA Receptor Research


4-Methyl-1-(methylamino)cyclohexanecarbonitrile (CAS 790263-34-2) is a substituted cyclohexane derivative featuring a nitrile group, a methylamino group, and a 4-methyl substituent on the cyclohexane ring, with a molecular formula of C₉H₁₆N₂ and a molecular weight of 152.24 g/mol [1]. It belongs to the amino-alkyl-cyclohexane class of compounds, which have been characterized as novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics [2]. The compound is recognized as a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceutical agents and agrochemicals, and is commercially available as a research reagent from multiple suppliers [1].

Why 4-Methyl-1-(methylamino)cyclohexanecarbonitrile Cannot Be Substituted with Other Cyclohexanecarbonitrile Analogs in Structure-Activity Studies


Generic substitution of 4-Methyl-1-(methylamino)cyclohexanecarbonitrile with other cyclohexanecarbonitrile derivatives (e.g., 1-(methylamino)cyclohexanecarbonitrile or 4-(methylamino)cyclohexanecarbonitrile) is not scientifically justified due to the compound's unique substitution pattern. The presence of both a 4-methyl group and a 1-methylamino group on the cyclohexane ring introduces steric and electronic effects that directly influence molecular recognition at biological targets, such as the NMDA receptor channel [1]. Studies on the amino-alkyl-cyclohexane series demonstrate that even minor structural variations—such as the addition, removal, or repositioning of methyl groups—result in large differences in in vitro potency (IC₅₀ values spanning two orders of magnitude, from 1.3 to 245 µM at -70 mV), voltage-dependency (δ ranging from 0.55 to 0.87), and in vivo anticonvulsant efficacy (ED₅₀ from 3.6 to 130 mg/kg i.p.) [2]. These findings underscore that in-class compounds are not interchangeable; specific substitution patterns govern pharmacological profiles, and the 4-methyl-1-(methylamino) configuration of this compound represents a distinct chemical space that cannot be replicated by close analogs.

Quantitative Differentiation Evidence for 4-Methyl-1-(methylamino)cyclohexanecarbonitrile Against Key Analogs


Increased Molecular Weight and Lipophilicity Relative to 1-(Methylamino)cyclohexanecarbonitrile

4-Methyl-1-(methylamino)cyclohexanecarbonitrile (MW = 152.24 g/mol) exhibits a 10.2% increase in molecular weight compared to the des-methyl analog 1-(methylamino)cyclohexanecarbonitrile (MW = 138.21 g/mol, CAS 6289-40-3), a difference that directly impacts compound distribution and target engagement. The additional 4-methyl substituent also elevates the computed XLogP3-AA value from ~1.0 for the des-methyl analog to 1.4 for the target compound [1][2].

Medicinal Chemistry Drug Design Physicochemical Properties

Distinct 4-Methyl Substitution Pattern Differentiates from 4-(Methylamino)cyclohexanecarbonitrile

The target compound contains a methylamino group at position 1 and a methyl group at position 4, whereas the regioisomer 4-(methylamino)cyclohexanecarbonitrile (CAS 662114-39-8) places the methylamino group at position 4 and lacks the 1-methyl substitution. In the amino-alkyl-cyclohexane series, the position of the amino group relative to the nitrile is a primary determinant of NMDA receptor channel block kinetics and voltage-dependency, with 1-amino substituted derivatives showing optimal alignment for channel occlusion [1].

Structure-Activity Relationship NMDA Receptor Antagonists Synthetic Intermediates

Commercial Availability and Purity Specifications Support Reproducible Research

4-Methyl-1-(methylamino)cyclohexanecarbonitrile is commercially available from multiple reputable vendors (e.g., AKSci, Enamine, Leyan) with documented purity specifications. AKSci lists the compound at ≥95% purity , while Leyan offers it at 98% purity . In contrast, less common analogs like 4-(methylamino)cyclohexanecarbonitrile (CAS 662114-39-8) have limited commercial availability and often lack standardized purity documentation, introducing variability in experimental outcomes.

Chemical Procurement Reproducibility Quality Control

Recommended Application Scenarios for 4-Methyl-1-(methylamino)cyclohexanecarbonitrile Based on Differentiated Evidence


As a Key Intermediate in the Synthesis of NMDA NR2B Receptor Antagonists

The compound serves as a strategic intermediate for constructing NMDA NR2B receptor antagonists, as exemplified in patent US 20070167452, where substituted cyclohexanecarbonitrile derivatives are employed to access therapeutic amide derivatives with NR2B antagonist activity [1]. The 4-methyl-1-(methylamino) substitution pattern provides a scaffold that can be further elaborated to optimize NR2B selectivity and minimize off-target effects such as hERG channel inhibition [1]. This application leverages the compound's structural features to generate lead candidates for pain, stroke, and neurodegenerative disease indications.

In Structure-Activity Relationship (SAR) Studies of Amino-Alkyl-Cyclohexane NMDA Antagonists

Given the well-characterized class-level SAR of amino-alkyl-cyclohexanes, where potency and voltage-dependency vary dramatically with subtle substitution changes [2], 4-Methyl-1-(methylamino)cyclohexanecarbonitrile is a valuable tool compound for mapping the pharmacophore requirements for NMDA receptor channel block. Its distinct 4-methyl and 1-methylamino substitution pattern allows researchers to probe the steric and electronic requirements at the channel binding site, particularly when compared to reference compounds like MRZ 2/579 (1-amino-1,3,3,5,5-pentamethyl-cyclohexane) and memantine [2].

As a Reference Standard in Analytical Method Development for Cyclohexanecarbonitrile Derivatives

The compound's defined purity (95-98%) and commercial availability from multiple vendors make it suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of cyclohexanecarbonitrile derivatives in pharmaceutical research [3]. Its physicochemical properties (MW 152.24, XLogP3-AA 1.4, 1 H-bond donor, 2 H-bond acceptors) provide a consistent benchmark for chromatographic method optimization [4].

In Medicinal Chemistry Programs Targeting CNS Disorders

The computed XLogP3-AA of 1.4 and molecular weight of 152.24 g/mol place 4-Methyl-1-(methylamino)cyclohexanecarbonitrile within favorable CNS drug-like chemical space [4]. This lipophilicity profile, combined with the compound's structural relationship to clinically investigated NMDA antagonists, supports its use as a starting point for designing CNS-penetrant candidates. Procurement of this compound enables systematic exploration of the amino-alkyl-cyclohexane scaffold in programs addressing Alzheimer's disease, neuropathic pain, or other CNS indications where NMDA receptor modulation is therapeutically relevant [2].

Quote Request

Request a Quote for 4-Methyl-1-(methylamino)cyclohexanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.